molecular formula C86H96N8O20S2 B12412653 Flubida-2

Flubida-2

Cat. No.: B12412653
M. Wt: 1625.9 g/mol
InChI Key: LGHSKDQDAUJJND-IIYQPQTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Flubida-2 is synthesized by conjugating biotin with fluorescein diacetate. The reaction involves the formation of an ester bond between the carboxyl group of biotin and the hydroxyl group of fluorescein diacetate . The reaction is typically carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then formulated into a stable, off-white solid that is soluble in DMSO .

Comparison with Similar Compounds

Flubida-2 is unique due to its ability to permeate cell membranes and its specific hydrolysis mechanism. Similar compounds include:

This compound stands out due to its membrane permeability and targeted localization within cells, making it highly effective for intracellular pH detection .

Properties

Molecular Formula

C86H96N8O20S2

Molecular Weight

1625.9 g/mol

IUPAC Name

[6'-acetyloxy-5-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate;[6'-acetyloxy-6-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate

InChI

InChI=1S/2C43H48N4O10S/c1-25(48)54-28-14-17-32-35(22-28)56-36-23-29(55-26(2)49)15-18-33(36)43(32)31-16-13-27(21-30(31)41(52)57-43)40(51)47(4)20-10-6-5-9-19-46(3)38(50)12-8-7-11-37-39-34(24-58-37)44-42(53)45-39;1-25(48)54-28-14-17-31-35(22-28)56-36-23-29(55-26(2)49)15-18-32(36)43(31)33-21-27(13-16-30(33)41(52)57-43)40(51)47(4)20-10-6-5-9-19-46(3)38(50)12-8-7-11-37-39-34(24-58-37)44-42(53)45-39/h2*13-18,21-23,34,37,39H,5-12,19-20,24H2,1-4H3,(H2,44,45,53)/t2*34?,37-,39?/m00/s1

InChI Key

LGHSKDQDAUJJND-IIYQPQTRSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)N(C)CCCCCCN(C)C(=O)CCCC[C@H]5C6C(CS5)NC(=O)N6)C(=O)O3)C7=C(O2)C=C(C=C7)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)N(C)CCCCCCN(C)C(=O)CCCC[C@H]6C7C(CS6)NC(=O)N7)C(=O)O3

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)N(C)CCCCCCN(C)C(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)O3)C7=C(O2)C=C(C=C7)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)N(C)CCCCCCN(C)C(=O)CCCCC6C7C(CS6)NC(=O)N7)C(=O)O3

Origin of Product

United States

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